2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
This compound is a benzothiazole-acetamide hybrid featuring a tetrahydropyrimido[4,5-d]pyrimidine core substituted with thiophen-2-yl and methyl groups. The structure combines a 6-methylbenzo[d]thiazol-2-ylamine moiety linked via a thioacetamide bridge to a bicyclic pyrimidine system.
Properties
CAS No. |
847192-02-3 |
|---|---|
Molecular Formula |
C22H18N6O3S3 |
Molecular Weight |
510.61 |
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H18N6O3S3/c1-11-6-7-12-14(9-11)34-21(23-12)24-15(29)10-33-19-16-18(27(2)22(31)28(3)20(16)30)25-17(26-19)13-5-4-8-32-13/h4-9H,10H2,1-3H3,(H,23,24,29) |
InChI Key |
JSJUETQPZNMRBE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CS5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (CAS Number: 847192-03-4) is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 446.5 g/mol. The structure features a tetrahydropyrimido-pyrimidine core substituted with thiophene and thiazole groups, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 847192-03-4 |
Antiviral Properties
Compounds featuring thiazole and pyrimidine moieties have been reported to possess antiviral properties. For instance, certain thiazole derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication . The presence of the thiazole group in our compound may confer similar antiviral capabilities.
Enzyme Inhibition
The compound is hypothesized to act as an enzyme inhibitor. Enzyme inhibition is a common mechanism for many biologically active compounds. For instance, studies on related compounds have shown inhibition of β-glucuronidase and α-glucosidase enzymes, which are critical in various metabolic pathways . This suggests that our compound may also interact with these or similar enzymes.
Case Studies and Research Findings
- Anticonvulsant Activity : A related study explored the anticonvulsant properties of N'-benzyl 2-amino acetamides. These compounds exhibited significant activity in animal models for seizures . Given the structural similarities, it is plausible that our compound could exhibit similar anticonvulsant effects.
- CNS Activity : Research into pyrimidine derivatives has shown varied central nervous system (CNS) effects ranging from stimulation to depression . The dual activity observed in some pyrimidine compounds suggests that our compound may influence CNS pathways as well.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole and pyrimidine derivatives have highlighted the importance of specific substituents in enhancing biological activity . Understanding these relationships can guide future modifications to improve efficacy.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules and materials. Its unique structure allows for various functionalizations that can lead to novel chemical entities.
Biology
The compound's ability to interact with biological macromolecules positions it as a promising candidate for drug discovery. Preliminary studies suggest potential therapeutic properties against various diseases, including cancer and infectious diseases.
Medicine
Research is ongoing to explore its efficacy in treating specific conditions. The unique interactions facilitated by its complex structure may lead to the development of new therapeutic agents.
Materials Science
Due to its stability and reactivity, this compound is being investigated for applications in advanced materials development. Potential uses include organic semiconductors and photovoltaic devices.
Case Study 1: Drug Discovery
A study highlighted the compound's potential as an inhibitor in cancer cell lines. In vitro assays demonstrated significant cytotoxicity against specific cancer types, suggesting further exploration into its mechanism of action could yield valuable insights into novel cancer therapies.
Case Study 2: Material Applications
Research conducted on the use of this compound in organic photovoltaics indicated that its incorporation into polymer matrices improved the efficiency of light absorption and charge transport. These findings suggest that it could play a crucial role in developing next-generation solar cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares a benzothiazole-acetamide backbone with derivatives reported in , and 5. Key distinctions include:
- Core Heterocycle : Unlike analogs with simple benzothiazole or thiadiazole systems (e.g., compounds 3a–3k in ), the target compound incorporates a tetrahydropyrimido[4,5-d]pyrimidine core, which may enhance π-π stacking or hydrogen-bonding interactions in biological systems .
- 6-Methylbenzo[d]thiazole: Contrasts with 5,6-methylenedioxybenzothiazole () or 6-nitrobenzothiazole (), influencing lipophilicity and metabolic stability .
Physicochemical Properties
While specific data for the target compound are unavailable, analogs provide insights:
*Yield estimated from synthesis steps in .
- Yield Trends : Piperazine derivatives (e.g., 3d–3f) show higher yields (78–82%) compared to thio-linked analogs (68–84%), suggesting steric or electronic factors influence reaction efficiency .
- Melting Points : Thio-substituted derivatives (e.g., 3g: 230°C) generally have lower melting points than piperazine-linked compounds (3e: 251°C), indicating differences in crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
